4-methyl-2,3-dihydro-1H-inden-1-ol
Overview
Description
“4-methyl-2,3-dihydro-1H-inden-1-ol” is a derivative of indane or indan, an organic compound with the formula C6H4(CH2)3 . It is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound . It occurs at the level of about 0.1% in coal tar .
Synthesis Analysis
Indane is usually produced by hydrogenation of indene . Derivatives of indane can be obtained indirectly, for example, the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . The reaction yields indanedione ethyl ester, which can react with the sodium ions yielding a salt .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of indane, with an additional methyl group attached to the five-carbon ring . The IUPAC Standard InChI for indane is InChI=1S/C9H10/c1-2-5-9-7-3-6-8(9)4-1/h1-2,4-5H,3,6-7H2 .Chemical Reactions Analysis
Indane derivatives can undergo various chemical reactions. For example, they can react with diethyl phthalate and ethyl acetate in the presence of metallic sodium and ethanol to yield indanedione ethyl ester . This ester can then react with sodium ions to yield a salt .Scientific Research Applications
Cyclialkylation Studies
Giovannini et al. (2002) explored cyclialkylations of arylpentanols to 2,3-dihydro-1H-indene derivatives, including 4-methyl-2,3-dihydro-1H-inden-1-ol. They studied the acid-catalyzed cyclialkylation, providing insights into chemical rearrangements and the formation of indene derivatives, significant in organic synthesis and medicinal chemistry applications (Giovannini et al., 2002).
Antimicrobial Properties
Swamy et al. (2019) synthesized novel inden-1-one derivatives, including those structurally related to this compound, and tested their antimicrobial activity. These compounds showed moderate to good activity against bacterial and fungal organisms, indicating potential applications in antimicrobial drug development (Swamy et al., 2019).
Serotonin Uptake Inhibition
Michals and Smith (1993) studied the absolute configuration of a compound structurally similar to this compound, used as a serotonin uptake inhibitor. This research contributes to understanding the stereochemistry and pharmacological activity of indene derivatives in neuroscience (Michals & Smith, 1993).
Synthesis of Inden-1-ol Derivatives
Nagarajan et al. (2011) developed a facile one-pot synthesis for inden-1-ol derivatives, applicable to compounds like this compound. This method is significant for producing various functionally diverse indene derivativesefficiently and has potential applications in material science and pharmaceutical synthesis (Nagarajan et al., 2011).
Anti-Inflammatory Agents
Sheridan et al. (2009) synthesized and studied the biological activity of diastereoisomers of 2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, which structurally relate to this compound. These compounds showed significant anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory drugs (Sheridan et al., 2009).
Synthesis of Biologically Active Compounds
Prysiazhnuk et al. (2021) synthesized and studied the stereochemistry of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, which are crucial intermediates in synthesizing biologically active compounds. Their work contributes to the field of organic synthesis and drug development (Prysiazhnuk et al., 2021).
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to 4-methyl-2,3-dihydro-1h-inden-1-ol, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a manner that leads to a variety of biological effects.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound has diverse molecular and cellular effects.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1H-inden-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10-11H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUTZTVFJIHGGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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